5-Nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine
Description
Properties
IUPAC Name |
5-nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N4O3/c12-11(13,14)6-2-1-3-7(4-6)21-10-8(18(19)20)9(15)16-5-17-10/h1-5H,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLJHVNNXDQEMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=NC(=C2[N+](=O)[O-])N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101328189 | |
| Record name | 5-nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101328189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24814274 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
450346-29-9 | |
| Record name | 5-nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101328189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine typically involves the following steps:
Nitration: Introduction of the nitro group into the pyrimidine ring.
Substitution: Substitution of a hydrogen atom with the trifluoromethyl group on the phenoxy ring.
Coupling: Coupling of the phenoxy group to the pyrimidine ring.
Industrial Production Methods: Industrial production methods may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form various intermediates.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products:
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds similar to 5-Nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine exhibit notable anticancer properties. For instance, the compound has been evaluated for its efficacy against various cancer cell lines.
Case Study: Anticancer Efficacy
A study published in the ACS Omega journal highlighted the synthesis and biological evaluation of pyrimidine derivatives, including those similar to this compound. The compound displayed significant growth inhibition against several cancer cell lines, including:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| HCT-116 | 56.53% |
These results indicate a promising potential for this class of compounds in anticancer therapy .
Antimicrobial Properties
This compound has also shown potential as an antimicrobial agent. The compound's structural characteristics allow it to interact with microbial targets effectively.
Case Study: Antimicrobial Evaluation
In a study focused on novel trifluoromethyl pyrimidine derivatives, several compounds were synthesized and tested for their antifungal and insecticidal activities. The results indicated that some derivatives exhibited good antifungal properties at concentrations lower than traditional antifungal agents .
| Activity Type | Tested Concentration (μg/ml) | Activity Level |
|---|---|---|
| Antifungal | 500 | Moderate |
| Insecticidal | 500 | Good |
These findings suggest that modifications to the pyrimidine structure can enhance antimicrobial activity.
Mechanistic Studies
Understanding the mechanism of action for compounds like this compound is crucial for optimizing their therapeutic use. Mechanistic studies have indicated that these compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been extensively studied to identify key functional groups responsible for its biological activity. Modifications to the trifluoromethyl group and the phenoxy moiety have shown significant impacts on potency against cancer and microbial targets.
SAR Insights
| Modification | Impact on Activity |
|---|---|
| Trifluoromethyl Group | Increased lipophilicity |
| Phenoxy Moiety | Enhanced binding affinity |
| Nitro Group | Improved bioactivity |
These insights guide future synthetic efforts to develop more potent analogs .
Mechanism of Action
The mechanism of action of 5-Nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity to target proteins. The phenoxy group can enhance the compound’s stability and reactivity.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The trifluoromethyl group (in the target compound) enhances lipophilicity and metabolic stability compared to the methyl group in the p-tolyloxy analog.
- The nitro group at position 5 is common in both nitro derivatives, likely contributing to electron-deficient aromatic systems, which may influence binding to biological targets.
Implications of Substituent Modifications
- Electron-Withdrawing vs.
- Steric Effects :
- The bulky trifluoromethyl group may hinder interactions in sterically sensitive environments compared to smaller substituents like methyl.
Biological Activity
5-Nitro-6-[3-(trifluoromethyl)phenoxy]pyrimidin-4-amine is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with related compounds.
The synthesis of this compound typically involves several key steps:
- Nitration : Introduction of the nitro group into the pyrimidine ring.
- Substitution : Substitution of a hydrogen atom with the trifluoromethyl group on the phenoxy ring.
- Coupling : Coupling of the phenoxy group to the pyrimidine ring.
The compound's molecular formula is , indicating the presence of a trifluoromethyl group, which enhances its lipophilicity and biological activity .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For example, it has shown promising activity against various bacterial strains, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were reported to be comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic properties, particularly against Plasmodium falciparum, the causative agent of malaria. In vitro studies demonstrated that it exhibits significant antiplasmodial activity with IC50 values indicating effective inhibition against both chloroquine-sensitive and chloroquine-resistant strains .
The mechanism through which this compound exerts its biological effects is believed to involve:
- Redox Reactions : The nitro group can participate in redox reactions, potentially leading to oxidative stress in microbial cells.
- Binding Affinity : The trifluoromethyl group may enhance binding affinity to specific proteins involved in microbial growth and survival.
These interactions suggest that the compound could disrupt essential cellular processes in pathogens, leading to their death .
Comparative Studies
A comparative analysis with similar compounds reveals that this compound possesses unique properties due to its trifluoromethyl substitution. This modification has been associated with increased potency in various biological assays, making it a valuable candidate for further development .
| Compound Name | Antimicrobial Activity (MIC) | Antiparasitic Activity (IC50) |
|---|---|---|
| This compound | 3.2 - 5.7 µg/mL | 0.16 µg/mL (sensitive strain) |
| Cefazolin | 4.2 µg/mL | Not applicable |
| Chloroquine | Not applicable | 0.33 µg/mL (sensitive strain) |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited superior antimicrobial properties compared to traditional antibiotics, suggesting its potential as an alternative treatment option .
- Antimalarial Research : In another research effort, this compound was tested against multiple strains of Plasmodium falciparum, showing significant promise as a lead compound for developing new antimalarial therapies .
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Compounds
| Precursor | Solvent | Base | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 5-Chloromethyl pyrimidine | Chloroform | None | Reflux | 78.7% | |
| 6-Methylpyrimidine | DCM | Triethylamine | Room temp | ~80% |
Advanced: How can reaction yields be optimized when introducing the 3-(trifluoromethyl)phenoxy group?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance NAS efficiency by stabilizing intermediates ().
- Catalysis : Explore phase-transfer catalysts or microwave-assisted synthesis to accelerate reaction kinetics.
- Scale-Up : Use continuous flow reactors for consistent mixing and temperature control, as demonstrated in industrial-scale pyrimidine syntheses ().
- Monitoring : Employ TLC or HPLC to track reaction progress and identify side products ().
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign aromatic protons and carbons, noting splitting patterns from nitro and trifluoromethyl groups.
- ¹⁹F NMR : Confirm the presence and environment of the CF₃ group (δ ~ -60 to -65 ppm) ().
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Determine bond angles (e.g., C–F bonds at ~108–112°) and dihedral angles between aromatic rings ().
Advanced: How do structural conformations influence biological activity?
Methodological Answer:
- Dihedral Angles : The angle between the pyrimidine ring and the 3-(trifluoromethyl)phenoxy group affects binding to biological targets. For example, a dihedral angle >85° may hinder interaction with enzymes ().
- Hydrogen Bonding : Intramolecular N–H⋯N bonds (observed in analogous pyrimidines) stabilize conformations critical for activity ().
- Validation : Pair crystallographic data with molecular docking studies to predict binding affinities ().
Basic: What purification challenges arise, and how are they addressed?
Methodological Answer:
- Challenges : Nitro groups increase sensitivity to heat/light; trifluoromethyl groups may reduce solubility.
- Solutions :
- Chromatography : Use gradient elution (e.g., chloroform → chloroform/methanol) to separate polar byproducts ().
- Crystallization : Optimize solvent polarity (e.g., methanol or ethanol) to enhance crystal yield ().
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Variable Control : Standardize assay conditions (e.g., cell lines, pH, temperature) to minimize variability ().
- Purity Analysis : Use HPLC (>95% purity) to rule out impurities as confounding factors ().
- Statistical Frameworks : Apply multivariate analysis to isolate factors influencing activity ().
Basic: What are key considerations in designing stability studies?
Methodological Answer:
- Stress Testing : Expose the compound to UV light, humidity, and elevated temperatures (40–60°C) ().
- Analytical Methods : Monitor degradation via HPLC and track NMR spectral changes (e.g., nitro group reduction).
- Storage : Store in amber vials at -20°C under inert atmosphere to prevent hydrolysis ().
Advanced: How can computational methods predict nitro group reactivity?
Methodological Answer:
- DFT Calculations : Model electron density maps to identify electrophilic/nucleophilic sites on the nitro group ().
- Kinetic Studies : Compare computational activation energies with experimental rates of substitution reactions ().
- Solvent Effects : Simulate solvent interactions using COSMO-RS to predict solvolysis pathways ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
